octahydro-1H-indol-5-ol, Mixture of diastereomers
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Overview
Description
Octahydro-1H-indol-5-ol, Mixture of diastereomers: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by its unique structure, which includes an indole ring system that is fully hydrogenated, resulting in a mixture of diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indol-5-ol typically involves the hydrogenation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further hydrogenated to produce octahydro-1H-indol-5-ol.
Industrial Production Methods: Industrial production of octahydro-1H-indol-5-ol may involve similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation reactors and catalysts such as palladium or platinum on carbon can facilitate the hydrogenation process, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Octahydro-1H-indol-5-ol is used as a building block in the synthesis of more complex indole derivatives
Biology: In biological research, octahydro-1H-indol-5-ol derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds can serve as lead compounds for the development of new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with various biological targets makes them promising candidates for the treatment of various diseases.
Industry: In the industrial sector, octahydro-1H-indol-5-ol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of octahydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, its interaction with certain enzymes can inhibit their activity, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Indole: The parent compound of octahydro-1H-indol-5-ol, which is an aromatic heterocyclic compound.
Tetrahydroindole: A partially hydrogenated derivative of indole.
Hexahydroindole: Another partially hydrogenated derivative with different degrees of saturation.
Uniqueness: Octahydro-1H-indol-5-ol is unique due to its fully hydrogenated indole ring system, which results in a mixture of diastereomers This unique structure imparts specific chemical and biological properties that are distinct from other indole derivatives
Properties
CAS No. |
1890832-13-9 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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